Pyrimido[1,2-a]purin-10(1H)-one-13C3

Oxidative Stress Biomarkers DNA Adductomics High-Resolution Mass Spectrometry

As the 13C3-labeled isotopologue of M1G (pyrimido[1,2-a]purin-10(1H)-one), this stable isotope-labeled internal standard (SIL-IS) provides a +3 Da mass shift essential for accurate LC-MS/MS quantification. Unlike deuterated or 15N-labeled surrogates—which exhibit chromatographic retention time shifts and differential ion suppression—this 13C3 standard co-elutes precisely with the endogenous analyte, ensuring robust matrix effect correction. It is the requisite IS for validated MRM-based methods achieving an LOQ of 0.125 fmol/mg DNA, enabling basal M1dG measurement in limited-yield samples such as pediatric cohorts, FFPE tissues, and liquid biopsies.

Molecular Formula C8H5N5O
Molecular Weight 190.139
CAS No. 1246815-92-8
Cat. No. B587270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]purin-10(1H)-one-13C3
CAS1246815-92-8
SynonymsPyrimido[1,2-a]purin-10(3H)-one-13C3;  M1G-13C3; 
Molecular FormulaC8H5N5O
Molecular Weight190.139
Structural Identifiers
SMILESC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
InChIInChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1
InChIKeyZREGNVKUSNORFO-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Pyrimido[1,2-a]purin-10(1H)-one-13C3 (CAS 1246815-92-8): The Definitive 13C3-Labeled Internal Standard for M1G DNA Adduct Quantification


Pyrimido[1,2-a]purin-10(1H)-one-13C3 (CAS 1246815-92-8) is a 13C3-labeled isotopologue of the endogenous DNA adduct M1G (pyrimido[1,2-a]purin-10(1H)-one). M1G is a well-established biomarker of oxidative stress, formed via the reaction of the lipid peroxidation product malondialdehyde (MDA) with guanine bases in DNA [1]. This compound is supplied as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays, providing a mass shift of +3 Da relative to the unlabeled M1G analyte .

Why Unlabeled M1G or Alternative Stable Isotope Analogs Cannot Replace Pyrimido[1,2-a]purin-10(1H)-one-13C3 in Validated MS Assays


In quantitative mass spectrometry workflows for M1G, the use of a stable isotope-labeled internal standard is not optional—it is a fundamental requirement to correct for matrix effects, variable recovery, and ionization efficiency fluctuations inherent to complex biological samples like urine, plasma, or hydrolyzed DNA [1]. Substituting Pyrimido[1,2-a]purin-10(1H)-one-13C3 with the unlabeled M1G compound, a deuterated ([2H2]) analog, or a 15N-labeled surrogate introduces critical risks: unlabeled standards cannot be distinguished from endogenous analyte, while deuterated or 15N-labeled standards exhibit altered chromatographic retention times and differential ion suppression, compromising quantification accuracy [2].

Quantitative Head-to-Head Evidence: Performance Comparison of Pyrimido[1,2-a]purin-10(1H)-one-13C3 Against Alternative M1G Quantification Approaches


Achieving the Highest Analytical Sensitivity for M1dG in Human Leukocyte DNA via 13C3-SIL-IS

Pyrimido[1,2-a]purin-10(1H)-one-13C3 enables a liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method with a limit of quantitation (LOQ) of 0.125 fmol/mg DNA, and a limit of detection (LOD) of 5 amol on-column [1]. This sensitivity is achieved through the use of [13C3]M1dG as the internal standard, which perfectly co-elutes with the target analyte M1dG, correcting for matrix-induced ion suppression in human leukocyte DNA hydrolysates [1].

Oxidative Stress Biomarkers DNA Adductomics High-Resolution Mass Spectrometry Lipid Peroxidation

Superior Chromatographic Co-Elution and Ionization Correction Compared to 2H-Labeled Analogs

In LC-MS/MS analysis of M1G, the 13C3-labeled internal standard provides identical chromatographic retention time and ionization efficiency to the unlabeled M1G analyte [1]. This is a critical advantage over 2H-labeled analogs, which often exhibit a measurable deuterium isotope effect causing a slight shift in retention time, leading to differential matrix effects and compromised quantitative accuracy [2].

Stable Isotope Dilution LC-MS/MS Method Development Matrix Effect Correction Bioanalytical Validation

Enabling Lower Quantification Limits and Wider Dynamic Range in DNA Adduct Analysis

The use of Pyrimido[1,2-a]purin-10(1H)-one-13C3 as an internal standard facilitates the development of LC-MS/MS methods with superior limits of quantification (LOQ) compared to assays employing unlabeled standards or external calibration [1]. A validated MRM method using this 13C3-SIL-IS achieved an LOQ of 147 adducts per 10⁷ nucleotides, enabling accurate quantification of M1G across a linear dynamic range of 10-1000 pg on-column [1].

DNA Damage Quantification MRM Assay Development Biomarker Validation Oxidative Stress

Verified Application Scenarios: Where Pyrimido[1,2-a]purin-10(1H)-one-13C3 Delivers Differentiated Value in M1G Analysis


High-Sensitivity Quantification of Endogenous M1dG in Limited Clinical DNA Samples

The ultra-low LOQ (0.125 fmol/mg DNA) enabled by the 13C3-SIL-IS is essential for measuring basal levels of M1dG in human leukocyte DNA, where adduct concentrations range from 0.004 to 9.15 adducts per 10⁸ bases [1]. This application is particularly critical for studies with limited DNA yields, such as pediatric cohorts, archived FFPE tissue, or cell-free DNA from liquid biopsies.

Validated LC-MS/MS Assays for Oxidative Stress Biomarker Studies

For research quantifying M1G as a biomarker of lipid peroxidation and oxidative stress, this 13C3-labeled compound is the requisite internal standard for developing a validated MRM-based LC-MS/MS method. The method demonstrates an LOQ of 147 adducts per 10⁷ nucleotides and a linear dynamic range of 10-1000 pg [2], ensuring robust, publication-ready data that meets journal requirements for method validation.

Investigating DNA Damage in Inflammation-Associated Disease Models

This 13C3-labeled internal standard is essential for accurate quantification of M1G in DNA from tissues or cells exposed to pro-inflammatory stimuli or lipid peroxidation-inducing agents. The ability to correct for matrix effects allows for precise measurement of adduct formation in disease models of cancer, cardiovascular disease, and neurodegeneration, where M1G serves as a key molecular biomarker [1].

Environmental and Toxicological Exposure Assessment

In studies evaluating DNA damage from environmental toxins or chemical exposures (e.g., bleomycin), this 13C3-SIL-IS enables precise quantification of the resulting M1G adducts. The method's high sensitivity allows for detection of low-level adduct formation in biological samples following controlled exposure, providing a quantitative link between exposure and DNA damage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[1,2-a]purin-10(1H)-one-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.